2-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(4-methylphenyl)ethanone
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Overview
Description
2-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(4-methylphenyl)ethanone is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system containing nitrogen atoms, making it a significant scaffold in medicinal chemistry.
Preparation Methods
The synthesis of 2-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(4-methylphenyl)ethanone typically involves multiple steps. One common method includes the condensation of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound has shown promise in studies related to enzyme inhibition and receptor binding.
Medicine: It is being explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these targets, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(4-methylphenyl)ethanone include other pyrazolopyrimidine derivatives, such as:
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Known for its biological activities.
PHTPP (4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol): A selective estrogen receptor β antagonist.
These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and applications.
Properties
Molecular Formula |
C23H20ClN3OS |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C23H20ClN3OS/c1-14-4-6-17(7-5-14)20(28)13-29-21-12-15(2)25-23-22(16(3)26-27(21)23)18-8-10-19(24)11-9-18/h4-12H,13H2,1-3H3 |
InChI Key |
SINGHKUJOANIRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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